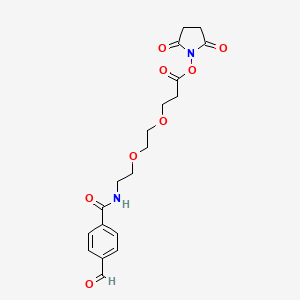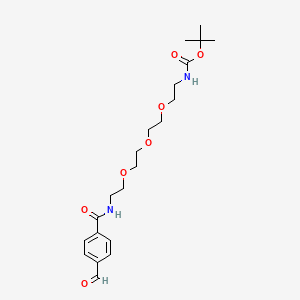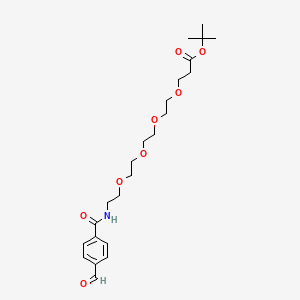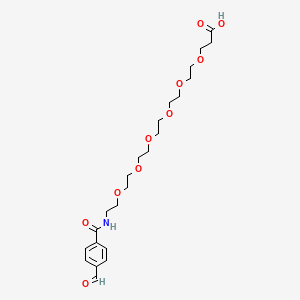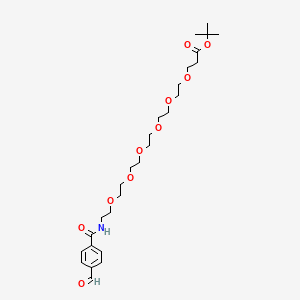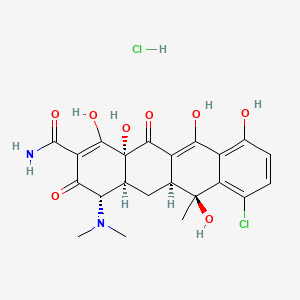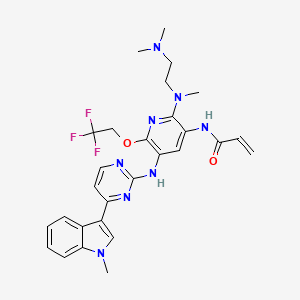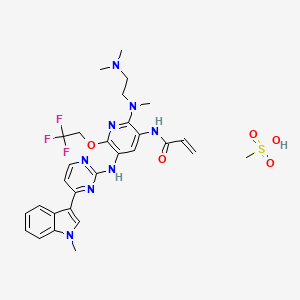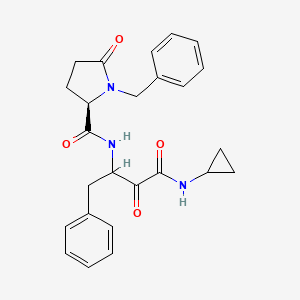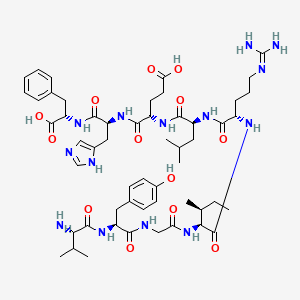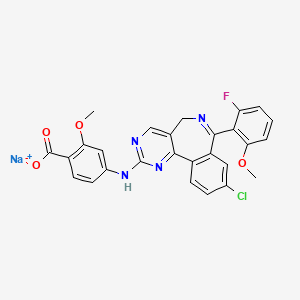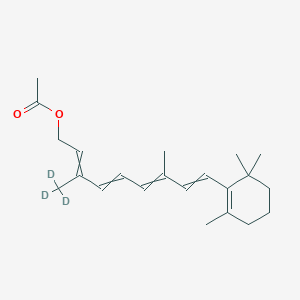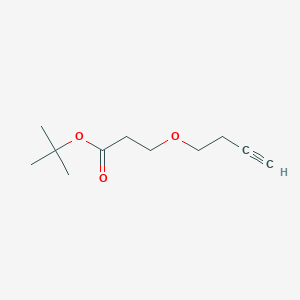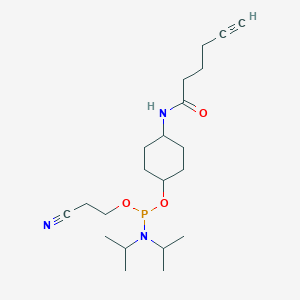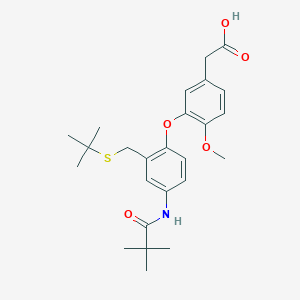
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AM-461 is a DP2 receptor antagonist.
Applications De Recherche Scientifique
Application in Inflammatory and Respiratory Diseases
This compound, identified as a DP2 receptor antagonist, has been reported to have potential in treating inflammatory and respiratory diseases, particularly asthma. Its efficacy in Phase I clinical trials has been noted, highlighting its relevance in medical research for respiratory conditions (Norman, 2011).
Use in Treating Prostaglandin D2-Dependent Diseases
It has also been described as useful for treating a range of diseases and conditions associated with prostaglandin D2. These include various allergic and inflammatory diseases, underlining its broad potential in pharmacological interventions (Expert Opinion on Therapeutic Patents, 2011).
Gas Chromatographic Determination
In the realm of analytical chemistry, derivatives of phenoxy acid herbicides, which include compounds structurally related to (3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid, have been studied for their potential in gas chromatographic determinations. This suggests its utility in the analysis and detection of specific chemical compounds (Rompa, Kremer, & Zygmunt, 2004).
Synthesis of Vulpinic Acids
This chemical has been utilized in the synthesis of vulpinic acids, which are derived from mushroom or lichen pigments. Its role in the efficient preparation of these compounds indicates its importance in organic synthesis and natural product chemistry (Mallinger, Le Gall, & Mioskowski, 2009).
Magnetostructural Study in Iron Complexes
It has been investigated in the context of magnetochemical studies, particularly in its interaction with iron(III) complexes. This highlights its potential application in materials science and magnetic property research (Weyhermüller, Wagner, & Chaudhuri, 2011).
Development in FLAP Inhibitors
The compound plays a crucial role in the development of FLAP (5-lipoxygenase-activating protein) inhibitors. This is particularly relevant in the context of treating conditions like asthma, showcasing its therapeutic potential (Stock et al., 2011).
Propriétés
Numéro CAS |
1203503-64-3 |
|---|---|
Nom du produit |
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid |
Formule moléculaire |
C25H33NO5S |
Poids moléculaire |
459.6 |
Nom IUPAC |
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid |
InChI |
1S/C25H33NO5S/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28) |
Clé InChI |
SDHFXINHZHARIB-UHFFFAOYSA-N |
SMILES |
COc1ccc(CC(=O)O)cc1Oc2ccc(NC(=O)C(C)(C)C)cc2CSC(C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AM-461, AM461, AM 461 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



